1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol
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Overview
Description
1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H10F2O2 This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Compounds with substituted functional groups
Scientific Research Applications
1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Difluoromethoxy)phenyl)propan-1-one: Similar structure but with a ketone group instead of an alcohol group.
1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine: Similar structure but with an amine group instead of an alcohol group.
1-(4-(Difluoromethoxy)phenyl)ethanol: Similar structure but with an ethyl group instead of a prop-2-en-1-ol group
Uniqueness
1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol is unique due to its combination of the difluoromethoxy group and the prop-2-en-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a difluoromethoxy group attached to a phenyl ring, along with a prop-2-en-1-ol moiety. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as β-secretase, which is implicated in Alzheimer's disease pathology. This inhibition may help reduce amyloid plaque formation .
- Receptor Binding : It interacts with various receptors, potentially modulating signaling pathways involved in inflammation and neuroprotection .
Biological Activity Overview
Recent studies have focused on the following areas regarding the biological activity of this compound:
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may protect against oxidative stress in neuronal cells .
Neuroprotective Effects
In vitro studies have demonstrated that derivatives of this compound can protect against neurodegeneration by enhancing long-term potentiation (LTP) and mitigating the effects of oxidative stress .
Case Studies and Research Findings
Several case studies highlight the biological significance of this compound:
Case Study 1: Neuroprotective Activity
A study investigated the neuroprotective effects of difluoromethoxy-substituted compounds in primary cortical cultures. The results showed that these compounds significantly improved cell viability under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases .
Case Study 2: Enzyme Inhibition
Research on β-secretase inhibition demonstrated that this compound effectively reduced enzyme activity in vitro, leading to decreased production of amyloid-beta peptides. This finding supports its potential use in Alzheimer's disease treatment strategies .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds.
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Trifluoromethoxy)phenyl)prop-2-en-1-ol | Trifluoromethoxy group | Moderate enzyme inhibition |
1-(4-Methoxy)phenyl)prop-2-en-1-ol | Methoxy group | Lower antioxidant activity |
The presence of the difluoromethoxy group enhances lipophilicity and specificity for biological targets compared to other substituents like trifluoro or methoxy groups.
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H10F2O2/c1-2-9(13)7-3-5-8(6-4-7)14-10(11)12/h2-6,9-10,13H,1H2 |
InChI Key |
ITNCYWAYACHKMH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)OC(F)F)O |
Origin of Product |
United States |
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